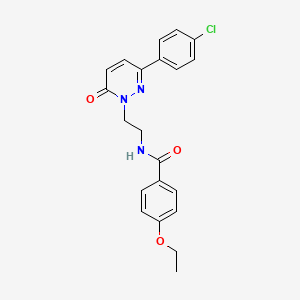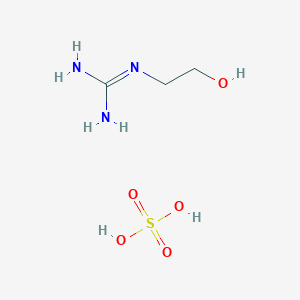
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the inhibition of various enzymes, including JNK, p38, and ERK. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole have been extensively studied. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole in lab experiments include its unique properties that make it an ideal candidate for various research studies. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole include further studies to fully understand its mechanism of action and potential applications in scientific research. This compound has shown promising results in inhibiting various enzymes, and further studies are needed to explore its potential therapeutic applications. Additionally, studies are needed to explore the potential toxicity of this compound and its potential side effects on the human body.
Conclusion:
In conclusion, 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the reaction of 3-(ethoxymethyl)-1H-pyrazol-5-amine with difluoromethyl bromide and sodium hydride in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of novel therapeutics for various diseases.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNUTDMETUCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)


![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2594253.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)


